molecular formula C12H18ClNO3 B2952974 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride CAS No. 1909305-45-8

2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride

Cat. No.: B2952974
CAS No.: 1909305-45-8
M. Wt: 259.73
InChI Key: LHUWGPDEZGZWRS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and isopropylamine as the starting materials.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperature, pressure, and pH levels to ensure the formation of the desired product.

  • Purification: The product is then purified through crystallization or other purification techniques to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents into the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It can also serve as a reagent in various organic synthesis reactions.

Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biological processes.

Industry: In the industrial sector, this compound can be used in the production of various chemicals, materials, and products.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol

  • Methacetin

  • 2-Propanone, 1-(4-methoxyphenyl)-

Uniqueness: 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride is unique due to its specific structure and functional groups, which differentiate it from other similar compounds. Its unique properties make it suitable for specific applications that other compounds may not be able to fulfill.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(propan-2-ylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-8(2)13-11(12(14)15)9-4-6-10(16-3)7-5-9;/h4-8,11,13H,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUWGPDEZGZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C1=CC=C(C=C1)OC)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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